DADEE serves as a valuable building block in peptide synthesis, particularly for incorporating aspartic acid residues into peptide chains. The presence of ethyl ester groups protects the carboxylic acid and amine functionalities of aspartic acid, allowing for selective coupling reactions with other amino acid derivatives. Following peptide chain assembly, the ethyl ester groups can be cleaved under controlled conditions to yield the final peptide with the free carboxylic acid and amine groups of aspartic acid []. This approach is particularly useful for synthesizing peptides containing aspartic acid next to other sensitive functional groups.
DADEE can be a starting material for the synthesis of various aspartic acid derivatives. The reactive ethyl ester groups can be transformed into other functional groups, such as amides, hydrazides, or alcohols, depending on the desired application. These modifications allow researchers to explore the structure-function relationship of aspartic acid in different contexts [].
Diethyl DL-aspartate is a diethyl ester derivative of aspartic acid, a non-essential amino acid involved in various metabolic processes. The compound is represented by the chemical formula and has a CAS Registry Number of 43101-48-0. Diethyl DL-aspartate exists as a racemic mixture of the D and L forms of aspartic acid, which are enantiomers differing in their spatial arrangement around a chiral center. This compound is primarily utilized in organic synthesis and medicinal chemistry due to its ability to serve as a prodrug or intermediate in the synthesis of bioactive compounds.
Diethyl DL-aspartate can be synthesized through several methods:
Diethyl DL-aspartate is primarily used as:
Research has indicated that diethyl DL-aspartate interacts with several biological systems:
Several compounds share structural similarities with diethyl DL-aspartate, each possessing unique properties:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| L-Aspartic Acid | Amino Acid | Directly incorporated into proteins |
| D-Aspartic Acid | Amino Acid | Functions mainly as a neurotransmitter |
| Diethyl L-Aspartate | Ester Derivative | Specific to L-isomer; more focused on protein synthesis |
| Dimethyl DL-Aspartate | Dimethyl Ester | Different esterification properties |
Diethyl DL-aspartate is unique due to its racemic nature and dual functionality as both an amino acid derivative and an ester, making it versatile for various synthetic applications while also contributing to biological processes related to both enantiomers.
Diethyl DL-aspartate emerged from mid-20th-century research on amino acid derivatives. The first documented synthesis appeared in U.S. Patent 2,438,091 (1948), which described reacting maleic acid esters with primary amines to yield N-substituted aspartic acid esters. This method laid the groundwork for producing racemic mixtures like Diethyl DL-aspartate, enabling scalable applications in surfactants and pharmaceuticals. By the 1960s, its role in peptide synthesis became evident, as ester-protected aspartic acid residues simplified coupling reactions.
As a diester of aspartic acid, Diethyl DL-aspartate addresses key challenges in synthetic chemistry:
IUPAC Name: Diethyl 2-aminobutanedioate
Molecular Formula: $$ \text{C}8\text{H}{15}\text{NO}4 $$
Structure:
$$
\text{NH}2-\text{CH}(\text{COOEt})-\text{CH}_2-\text{COOEt}
$$
The molecule features two ethyl ester groups ($$-\text{COOEt}$$) attached to the α- and β-carboxylates of aspartic acid (Figure 1).
Aspartic acid’s chiral α-carbon gives rise to D- and L-enantiomers. Diethyl DL-aspartate is a racemic mixture (1:1 ratio), allowing simultaneous study of both forms:
The Fischer esterification represents the most fundamental approach for synthesizing diethyl DL-aspartate from aspartic acid and ethanol under acidic conditions [26]. This reaction proceeds through a six-step mechanism involving protonation, addition, deprotonation, protonation, elimination, and deprotonation, commonly referred to by the mnemonic PADPED [26]. The reaction requires an acid catalyst, typically sulfuric acid or hydrochloric acid, and operates under reflux conditions to drive the equilibrium toward ester formation .
Research has demonstrated that the esterification of aspartic acid with ethanol in the presence of sulfuric acid catalyst yields diethyl aspartate efficiently when conducted at elevated temperatures . The reaction typically involves heating aspartic acid with ethanol and a strong acid catalyst for several hours to ensure complete esterification . Industrial implementations often utilize continuous flow reactors to optimize reaction conditions and increase yield, with processes achieving ester production rates of approximately 0.75 grams per 30 minutes under optimized flow conditions [15].
Trimethylsilyl chloride (TMSCl) has emerged as an effective acid catalyst precursor for the selective esterification of aspartic acid derivatives [5] [16]. This methodology enables the formation of both monoester and diester products depending on reaction conditions and reagent stoichiometry [5]. The TMSCl-mediated approach operates at moderate temperatures, typically 50°C, and requires approximately 10 equivalents of TMSCl for sufficient esterification [5].
Systematic investigations of TMSCl-mediated esterification have revealed that the reaction proceeds more rapidly at elevated temperatures while maintaining selectivity [5]. The process generates trimethylsilyl ethyl ether as a byproduct, which can be removed through azeotropic distillation with alcohol, simplifying purification procedures [16]. This method has demonstrated particular utility for preparing protected amino acid derivatives in peptide synthesis applications [5].
Microwave-assisted synthesis has proven effective for accelerating esterification reactions of amino acids, including aspartic acid derivatives [29]. This approach utilizes microwave irradiation to enhance reaction rates and improve yields compared to conventional thermal heating methods [29]. The technique has been successfully applied to the glycosylation of aspartic acid, demonstrating the versatility of microwave activation for amino acid derivatization [29].
Studies have shown that microwave conditions can promote both amide and ester bond formation efficiently, with the ability to selectively favor one pathway over another through parameter optimization [29]. The microwave-assisted approach offers reduced reaction times and improved energy efficiency compared to traditional heating methods [9].
Industrial production of diethyl aspartate increasingly relies on continuous flow reactor technology to achieve consistent product quality and enhanced throughput [15]. Continuous flow systems enable precise control of reaction parameters including temperature, pressure, and residence time, leading to improved yields and reduced waste generation [15]. Research has demonstrated that flow-based esterification processes can achieve significantly higher productivity compared to batch methods [15].
The implementation of continuous flow processing for amino acid esterification has shown particular promise for large-scale production [18]. These systems typically operate at elevated temperatures ranging from 160°C to 200°C for direct esterification, while transesterification reactions may require temperatures up to 225°C [15]. The continuous nature of these processes allows for real-time monitoring and adjustment of reaction conditions to maintain optimal performance [15].
Industrial applications have increasingly adopted solid acid catalysts for esterification reactions to address environmental concerns and simplify product separation [30]. Magnetic-responsive solid acid catalysts have been developed specifically for esterification processes, offering excellent catalytic activity and recyclability [30]. These catalysts can achieve conversion rates of 94% under optimal conditions and maintain high activity even after multiple reuse cycles [30].
Zeolite-based solid acid catalysts, particularly the acid form of ultrastable zeolite Y (H-USY), have demonstrated effectiveness for amino acid esterification at temperatures between 100°C and 130°C [19]. These catalytic systems eliminate the formation of stoichiometric salt byproducts associated with conventional liquid acid catalysis, representing a more environmentally sustainable approach [19].
Industrial optimization of diethyl aspartate synthesis focuses on maximizing conversion efficiency while minimizing energy consumption and waste generation [13]. Large-scale production typically employs excess alcohol as both reactant and solvent to drive the equilibrium toward product formation [26]. Water removal through azeotropic distillation or molecular sieves further enhances conversion efficiency [26].
Process intensification strategies include the use of reactive distillation columns that combine reaction and separation in a single unit operation [13]. This approach reduces capital costs and energy requirements while improving overall process efficiency [13]. Industrial implementations have achieved production rates suitable for commercial applications through systematic optimization of temperature, pressure, and catalyst loading [17].
Enzymatic approaches offer exceptional regioselectivity for aspartate ester synthesis, with specific enzymes demonstrating preference for α-linkage formation over β-linkage [7] [10]. Candida antarctica lipase B (CAL-B) has shown remarkable regioselectivity in the bulk polymerization of L-aspartic acid diethyl ester, achieving approximately 95% α-linked products with regioselectivity ratios of 94:6 (α:β) [7] [10].
Research has demonstrated that immobilized CAL-B catalyzed reactions at 80°C for 24 hours yield primarily α-linked poly(L-aspartate) in 70% yield with an average degree of polymerization of 50 [7] [10]. The regioselectivity observed in these enzymatic processes significantly exceeds that achievable through chemical methods, making enzymatic synthesis particularly valuable for applications requiring specific linkage patterns [7].
Chemical regioselectivity in aspartate ester synthesis can be controlled through judicious solvent selection [11]. Studies on N-protected aspartic acid anhydrides have revealed that benzene favors formation of α-esters with regioselectivities as high as 100:0, while dimethyl sulfoxide promotes β-ester formation with complementary selectivity [11]. This solvent-dependent regiocontrol provides a powerful tool for accessing specific regioisomers [11].
The mechanism underlying solvent-dependent regioselectivity involves differential stabilization of reaction intermediates and transition states [11]. Polar aprotic solvents tend to favor nucleophilic attack at the β-position, while nonpolar solvents promote α-substitution through alternative stabilization mechanisms [11].
Kinetic control represents another strategy for achieving regioselectivity in aspartate ester synthesis [8]. Research on thiaselenane synthesis from diethyl L-aspartate has demonstrated that kinetically controlled S-acylation can provide regioselective chalcogen installation [8]. This approach leverages differential reaction rates between competing pathways to achieve selective product formation [8].
The kinetically controlled methodology offers advantages in terms of reaction simplicity and reduced purification requirements [8]. By optimizing reaction conditions to favor faster formation of the desired regioisomer, this approach can achieve high selectivity without requiring specialized catalysts or protecting groups [8].
Solvent-free methodologies represent a significant advancement in green chemistry approaches to diethyl aspartate synthesis [23]. Research has demonstrated efficient solvent-free lipase-catalyzed polymerization of diethyl D- or L-aspartate, providing chiral polyaspartates with average degree of polymerization up to 60 [23]. These reactions achieve approximately 96% β-linkages and eliminate the environmental impact associated with organic solvents [23].
The solvent-free approach offers unique properties including enhanced reaction rates and simplified product isolation [23]. Lipase-catalyzed reactions under neat conditions have achieved impressive yields while maintaining high stereoselectivity [23]. This methodology addresses growing environmental concerns while providing efficient synthetic access to aspartate derivatives [23].
Biocatalytic approaches utilizing whole-cell systems represent another green chemistry strategy for aspartate derivative production [24]. Research has developed efficient biosynthesis systems for L-aspartic acid that reduce costs by more than 60% while minimizing wastewater discharge [24]. These systems employ engineered microorganisms containing optimized enzyme expression to achieve high conversion rates [24].
The biocatalytic methodology addresses enzyme imbalance issues through molecular modifications and expression optimization [24]. Whole-cell catalysis using optimized Escherichia coli strains has achieved conversion rates of 99.5% within 8 hours, representing significant improvement over conventional chemical processes [24]. The development of catalysis-extraction circulation processes further enhances the environmental sustainability of these biocatalytic approaches [24].
Green chemistry principles emphasize the use of environmentally benign reaction conditions that minimize toxic reagent consumption and waste generation [9]. The Steglich esterification has been adapted to utilize acetonitrile as a greener solvent system, replacing traditional chlorinated or amide solvents [9]. This modification maintains comparable reaction rates and yields while significantly reducing environmental impact [9].
The implementation of acetonitrile-based esterification eliminates the need for column chromatography purification through optimized extraction and wash sequences [9]. This approach demonstrates that green chemistry principles can be successfully integrated into established synthetic methodologies without compromising efficiency [9]. The general applicability of this method to various carboxylic acids and alcohols makes it particularly valuable for industrial implementation [9].
| Synthetic Method | Reaction Conditions | Yield (%) | Advantages | Reference |
|---|---|---|---|---|
| Fischer Esterification | H₂SO₄, EtOH, reflux | 65-97 | Simple, scalable | [26] |
| TMSCl-Mediated | TMSCl (10 eq), 50°C | 75-90 | Selective, mild conditions | [5] |
| Enzymatic (CAL-B) | 80°C, 24h, solvent-free | 70 | Regioselective, green | [7] |
| Continuous Flow | 160-200°C, flow reactor | 93 | High throughput | [15] |
| Biocatalytic | Whole cells, 37°C | 99.5 | Environmentally friendly | [24] |
Diethyl DL-aspartate exhibits characteristic hydrolysis behavior under various conditions, with the reaction mechanisms dependent on pH, temperature, and the presence of catalysts. The compound readily undergoes hydrolysis reactions through both acidic and basic pathways, ultimately yielding aspartic acid and ethanol as the primary products [1] .
Acidic Hydrolysis Mechanism
Under acidic conditions (pH < 7), diethyl DL-aspartate undergoes protonation of the carbonyl oxygen atoms, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water molecules. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of ethanol to regenerate the carboxylic acid functionality [1] .
Basic Hydrolysis Mechanism
In basic conditions (pH > 7), hydroxide ions act as nucleophiles, directly attacking the carbonyl carbon of the ester groups. This mechanism also proceeds through tetrahedral intermediate formation but involves different protonation states of the reactants and intermediates compared to acidic hydrolysis [1] .
Selective Hydrolysis Considerations
Research has demonstrated that selective hydrolysis of diethyl DL-aspartate can be achieved under specific conditions. The use of additives and controlled pH (3-6.5) can favor the hydrolysis of the α-ester group over the β-ester group, producing predominantly aspartic acid α-monoester [3]. Without such additives, both ester groups undergo hydrolysis non-selectively, leading to a mixture of products [3].
| Hydrolysis Type | pH Range | Primary Products | Selectivity |
|---|---|---|---|
| Acidic | < 7 | Aspartic acid + Ethanol | Non-selective |
| Basic | > 7 | Aspartic acid + Ethanol | Non-selective |
| Selective α-ester | 3-6.5 | α-monoester + Ethanol | High α-selectivity |
| Non-selective | Variable | Mixed products | Low selectivity |
Diethyl DL-aspartate undergoes aminolysis reactions when exposed to primary and secondary amines, resulting in the formation of amide bonds through nucleophilic substitution mechanisms. These reactions are particularly important in peptide synthesis and the development of aspartic acid derivatives [5].
Nucleophilic Attack Mechanism
The aminolysis process involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the ester groups. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of ethanol and formation of the amide product [5]. The nucleophilicity of the amine is enhanced when it is deprotonated, making it more electron-rich and therefore more reactive [5].
Reaction Conditions and Selectivity
The rate and selectivity of aminolysis reactions depend on several factors including the basicity of the amine, steric hindrance around the reaction center, and reaction conditions such as temperature and solvent. Primary amines typically react faster than secondary amines due to reduced steric hindrance [5]. The presence of basic groups in the reaction medium can facilitate the deprotonation of the amine, thereby increasing its nucleophilicity [5].
Synthetic Applications
Aminolysis reactions of diethyl DL-aspartate are valuable for creating libraries of aspartate derivatives with diverse properties. The ester groups can be selectively converted to amides through reaction with various amines, allowing for the preparation of compounds with tailored biological and chemical properties . This approach is particularly useful in medicinal chemistry for the development of prodrugs and bioactive compounds .
Diethyl DL-aspartate serves as a substrate for various proteases, with α-chymotrypsin demonstrating the highest catalytic efficiency for oligomerization reactions. The enzyme-catalyzed transformations provide sustainable and efficient routes for polymer synthesis under mild conditions [6] [7].
α-Chymotrypsin Catalysis
α-Chymotrypsin exhibits exceptional activity toward diethyl DL-aspartate, catalyzing its conversion to oligo(β-ethyl-α-aspartate) with remarkable efficiency. Under optimized conditions (pH 8.5, 40°C, 0.5 M substrate concentration, 3 mg/mL enzyme), the reaction achieves maximum yields of approximately 60% with an average degree of polymerization of 12 in just 5 minutes [6] [7].
Mechanism of Protease Action
The protease-catalyzed mechanism involves the formation of an acyl-enzyme intermediate through nucleophilic attack by the active site serine residue. The reaction proceeds through a ping-pong mechanism utilizing the catalytic triad of serine, histidine, and aspartate residues [8] [9]. The enzyme's specificity for diethyl DL-aspartate is attributed to the favorable binding interactions between the substrate and the enzyme's active site [6] [7].
Substrate Specificity and Comparative Activity
Different proteases exhibit varying degrees of activity toward diethyl DL-aspartate. While α-chymotrypsin shows high efficiency, papain demonstrates minimal activity toward this substrate, preferring diethyl L-glutamate instead [6] [7]. This specificity is attributed to the different binding pocket geometries and substrate recognition mechanisms of these enzymes [6] [7].
| Enzyme | Substrate Preference | Yield (%) | Reaction Time (min) | Average DP |
|---|---|---|---|---|
| α-Chymotrypsin | Diethyl DL-aspartate | ~60 | 5 | ~12 |
| Papain | Diethyl L-glutamate | ~81 | 15 | N/A |
| Trypsin | Diethyl DL-aspartate | Moderate | Variable | N/A |
Reaction Parameters Optimization
The efficiency of protease-catalyzed transformations is highly dependent on reaction conditions. pH optimization studies reveal that α-chymotrypsin maintains high activity between pH 7.0 and 8.5, with optimal performance at pH 8.5 [6] [7]. Temperature studies indicate that 40°C provides the best balance between reaction rate and enzyme stability [6] [7]. Enzyme concentration studies show that optimal activity occurs at 2-3 mg/mL, with higher concentrations leading to increased product degradation [6] [7].
The thermal stability of diethyl DL-aspartate is characterized by its predicted boiling point of 259.5 ± 25.0°C, indicating reasonable thermal stability under normal handling and storage conditions [1]. However, the compound's behavior under elevated temperatures requires careful consideration for various applications.
Temperature-Dependent Degradation
At temperatures approaching the boiling point, diethyl DL-aspartate may undergo thermal decomposition, potentially leading to the formation of degradation products including decarboxylated species and cyclized products [1]. The compound remains stable at room temperature and can withstand moderate heating (up to 40°C) without significant degradation [1].
Stability in Biological Systems
Under physiological conditions (37°C, pH 7.4), diethyl DL-aspartate demonstrates adequate stability for biological applications, though it may undergo slow hydrolysis over extended periods [1]. The compound's stability is enhanced in anhydrous conditions and reduced in the presence of moisture [1].
Storage and Handling Considerations
For optimal stability, diethyl DL-aspartate should be stored at room temperature in a dry environment, protected from moisture and excessive heat. The compound's solid form and white crystalline appearance indicate good stability under proper storage conditions [1]. Exposure to elevated temperatures (> 100°C) should be avoided to prevent thermal degradation [1].
| Temperature Range (°C) | Stability Profile | Recommended Applications |
|---|---|---|
| Room temperature - 40 | Stable | Standard storage and handling |
| 40 - 100 | Moderately stable | Elevated temperature applications |
| 100 - 200 | Potential degradation | Thermal stress conditions |
| 200 - 259.5 | Approaching boiling point | Near thermal decomposition |
| > 259.5 | Decomposition expected | Thermal decomposition occurs |